![molecular formula C15H14N2O2 B2644371 N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide CAS No. 2411199-45-4](/img/structure/B2644371.png)
N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an oxazole ring attached to a phenylethyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction, while the but-2-ynamide moiety can be added via a coupling reaction with an appropriate alkyne precursor.
Industrial Production Methods
Industrial production of N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated reactors and optimized reaction parameters can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide can undergo various chemical reactions, including:
Reduction: Reduction of the oxazole ring can yield dihydrooxazoles, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or other oxidizing agents.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Dihydrooxazoles.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets. The but-2-ynamide moiety can participate in covalent bonding with target molecules, further modulating the compound’s activity.
Comparison with Similar Compounds
N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring but differ in their substituents and overall structure, leading to unique biological activities and applications.
Properties
IUPAC Name |
N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-6-14(18)17-13(15-16-9-10-19-15)11-12-7-4-3-5-8-12/h3-5,7-10,13H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRYYDDFACWREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC=CC=C1)C2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
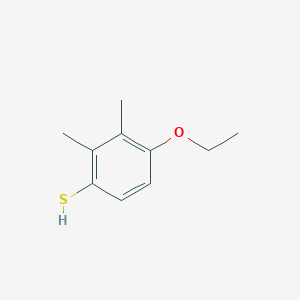
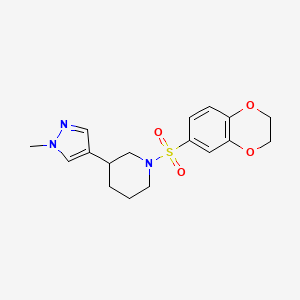
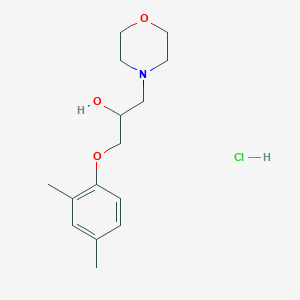
![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)
![2-[(2-Methoxyethyl)amino]nicotinonitrile](/img/structure/B2644296.png)
![N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2644297.png)
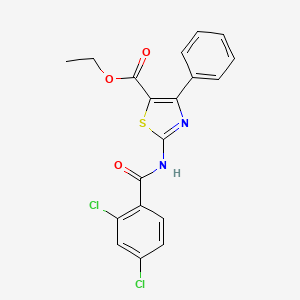
![2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644302.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2644304.png)
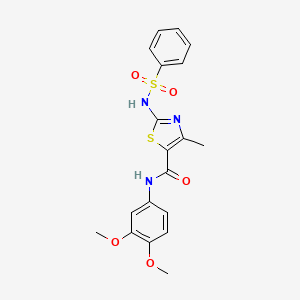
![N-(3,4-dimethoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2644309.png)
![ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2644310.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2644311.png)
